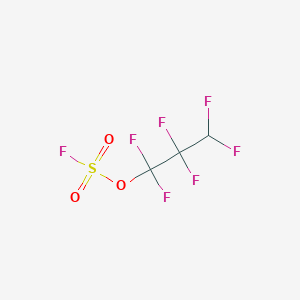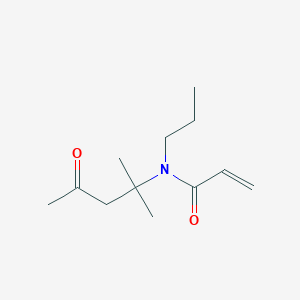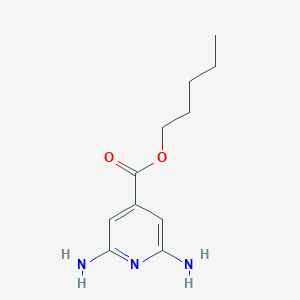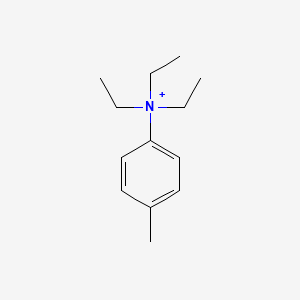
4-Bromo-3-methylbut-2-en-1-ol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-en-1-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3-methylbut-2-en-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 4-Bromo-3-methylbut-2-enal or 4-Bromo-3-methylbut-2-enoic acid.
Reduction: 4-Bromo-3-methylbutan-1-ol.
Substitution: 4-Hydroxy-3-methylbut-2-en-1-ol or 4-Cyano-3-methylbut-2-en-1-ol.
Scientific Research Applications
4-Bromo-3-methylbut-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the double bond and the bromine atom, which can stabilize reaction intermediates through resonance and inductive effects .
Comparison with Similar Compounds
4-Bromo-3-methylbut-2-en-1-ol can be compared with other similar compounds, such as:
3-Bromo-2-methylprop-1-ene: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Chloro-3-methylbut-2-en-1-ol: Similar structure but with chlorine instead of bromine, leading to different reactivity and reaction conditions.
3-Methylbut-2-en-1-ol: Lacks the halogen atom, resulting in different chemical properties and reactivity.
These comparisons highlight the unique features of 4-Bromo-3-methylbut-2-en-1-ol, such as its ability to undergo a wide range of chemical reactions and its applications in various fields.
Properties
CAS No. |
105425-68-1 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
4-bromo-3-methylbut-2-en-1-ol;formic acid |
InChI |
InChI=1S/C5H9BrO.CH2O2/c1-5(4-6)2-3-7;2-1-3/h2,7H,3-4H2,1H3;1H,(H,2,3) |
InChI Key |
KDLUBUZKKQCHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CBr.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

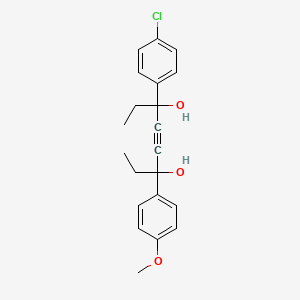
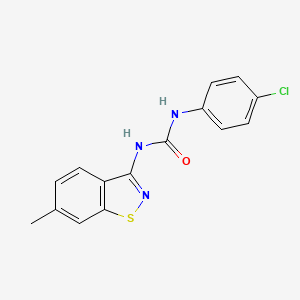

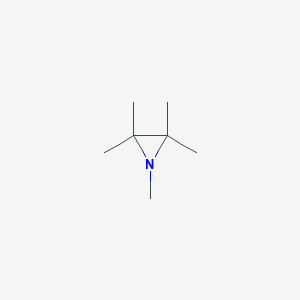

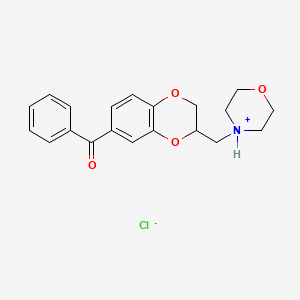
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
